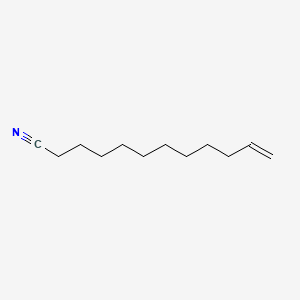

Dodec-11-enenitrile

Description

Significance of Dodec-11-enenitrile as a Versatile Synthetic Intermediate

The strategic placement of a reactive terminal double bond and a cyano group at opposite ends of a twelve-carbon chain makes this compound a highly valuable and versatile intermediate in organic synthesis. The nitrile functional group is a cornerstone in the synthesis of a wide array of organic compounds, serving as a precursor to amines, amides, carboxylic acids, and various heterocyclic compounds. nih.govresearchgate.net The terminal alkene, on the other hand, is amenable to a wide range of addition and transformation reactions.

The dual functionality of this compound allows for selective and sequential reactions, enabling the construction of complex molecular architectures. For instance, the alkene can undergo reactions such as hydroboration-oxidation to introduce a hydroxyl group, while the nitrile can be hydrolyzed to a carboxylic acid, leading to the formation of long-chain hydroxy acids. This bifunctionality is particularly advantageous in the synthesis of natural products and other biologically active molecules where long carbon chains with specific functional groups at the termini are required.

The table below summarizes the key chemical properties of this compound, which underpin its utility as a synthetic intermediate.

| Property | Value |

| Molecular Formula | C12H21N |

| Molecular Weight | 179.31 g/mol |

| Boiling Point | 274.9 °C at 760 mmHg |

| Density | 0.833 g/cm³ |

| Flash Point | 125.5 °C |

Historical Evolution of Research on Unsaturated Nitriles and this compound

The study of nitriles dates back to the 19th century, with early investigations focusing on their synthesis and basic reactivity. The Letts nitrile synthesis, discovered in 1872, was an early method for producing nitriles from aromatic carboxylic acids and metal thiocyanates. wikipedia.org Over the decades, numerous synthetic methods have been developed for the preparation of both saturated and unsaturated nitriles. organic-chemistry.orggoogle.com

Research into long-chain aliphatic nitriles gained momentum with the development of industrial processes for their production. google.comgoogle.com The synthesis of unsaturated nitriles, particularly those with terminal double bonds like this compound, became increasingly important with the recognition of their utility as building blocks in the synthesis of complex organic molecules, including polymers and specialty chemicals. While specific historical milestones for this compound are not extensively documented in early literature, its development is intrinsically linked to the broader advancements in the synthesis and understanding of long-chain unsaturated functionalized molecules.

Current State of Knowledge and Emerging Research Directions for this compound

Current research continues to explore the synthetic potential of this compound and related long-chain unsaturated nitriles. The focus has shifted towards developing more efficient and selective catalytic methods for the transformation of both the nitrile and the alkene functionalities.

Key Research Areas:

Catalytic Transformations: Modern organic synthesis heavily relies on catalytic methods. Research is ongoing to develop novel catalysts for reactions such as hydrocyanation, metathesis, and various C-H functionalization reactions involving the terminal alkene of this compound.

Natural Product Synthesis: The long, functionalized carbon chain of this compound makes it an attractive starting material or intermediate in the total synthesis of natural products. nih.govnih.govlongdom.orgchemrxiv.org Its structure can be strategically manipulated to form key fragments of complex natural molecules.

Polymer Chemistry: The terminal alkene allows for the incorporation of this compound as a monomer or a comonomer in polymerization reactions, leading to the development of functional polymers with tailored properties. The nitrile group can also be post-functionalized to introduce further complexity into the polymer structure.

Emerging research directions include the use of this compound in the development of new materials with specific optical, electronic, or biological properties. The ability to precisely control the functionalization at both ends of the molecule opens up possibilities for creating novel molecular architectures with advanced functionalities.

Scope and Objectives of Comprehensive Research Initiatives on this compound Chemistry

To fully unlock the potential of this compound, comprehensive research initiatives are being undertaken with the following scope and objectives:

Scope:

To systematically investigate the reactivity of both the nitrile and alkene functional groups in this compound under a variety of reaction conditions.

To develop novel and efficient synthetic methodologies for the selective transformation of this compound into a wide range of valuable chemical entities.

To explore the application of this compound as a key building block in the synthesis of complex target molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Objectives:

Elucidation of Reaction Mechanisms: To gain a fundamental understanding of the mechanisms of key transformations involving this compound through a combination of experimental and computational studies. nih.gov

Development of Stereoselective Reactions: To devise catalytic systems that enable the stereoselective functionalization of the terminal alkene, providing access to chiral building blocks.

Exploration of Tandem and Cascade Reactions: To design and implement one-pot reaction sequences that leverage the dual functionality of this compound for the rapid construction of molecular complexity.

Synthesis of Novel Functional Molecules: To synthesize and evaluate new compounds derived from this compound for their potential applications in various fields of science and technology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dodec-11-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2H,1,3-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXSQWLYMCCGSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198503 | |

| Record name | Dodec-11-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5048-44-2 | |

| Record name | 11-Dodecenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5048-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodec-11-enenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005048442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodec-11-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodec-11-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of Dodec 11 Enenitrile

Reactivity of the Nitrile Functional Group in Dodec-11-enenitrile

Reduction Chemistry of the Nitrile to Amines or Imines

The nitrile group (–C≡N) is a versatile precursor to amines. Reduction of the nitrile moiety in this compound can be achieved through various methods, typically proceeding via an imine intermediate.

Catalytic Hydrogenation: This is a common and industrially relevant method for reducing nitriles to primary amines. Using hydrogen gas (H₂) in the presence of metal catalysts such as nickel (Ni), platinum (Pt), or ruthenium (Ru), the nitrile group can be converted to a primary amine (–CH₂NH₂). The choice of catalyst and reaction conditions can influence selectivity, potentially allowing for the reduction of the alkene or the nitrile independently youtube.comyoutube.com. For instance, specific catalytic systems can selectively reduce the nitrile while preserving the alkene youtube.com.

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. The reaction typically involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an imine anion, which then accepts a second hydride to form a dianion, ultimately yielding the amine upon aqueous workup libretexts.orglibretexts.org. Borane-tetrahydrofuran (B-THF) is another chemical reductant capable of converting nitriles to amines youtube.com. Sodium borohydride (B1222165) (NaBH₄) in combination with cobalt chloride (CoCl₂) can also selectively reduce the nitrile group youtube.com.

Nickel Boride: Nickel boride, generated in situ, offers a rapid and chemoselective method for reducing nitriles to primary amines at ambient temperatures scispace.com.

It is important to note that the imine intermediates formed during nitrile reduction are often unstable and prone to hydrolysis to aldehydes in the presence of water libretexts.orgnih.gov. Therefore, reaction conditions are typically optimized to ensure the complete reduction of the imine to the amine or to sequester the intermediate effectively nih.gov.

Table 1: Common Methods for Nitrile Reduction to Amines

| Reducing Agent(s) | Product Type | Key Considerations |

| LiAlH₄ | Primary Amine | Strong reducing agent, often selective for nitrile. Proceeds via imine. |

| H₂ / Catalytic Hydrogenation (Ni, Ru) | Primary Amine | Selectivity for nitrile vs. alkene depends on catalyst and conditions. |

| NaBH₄ / CoCl₂ | Primary Amine | Selective for nitrile reduction. |

| Borane-Tetrahydrofuran (B-THF) | Primary Amine | Effective and commonly used reductant for nitriles. |

| Nickel Boride (in situ) | Primary Amine | Rapid and chemoselective reduction at ambient temperature. |

Hydrolysis and Amidation Pathways of the Nitrile

The nitrile group can also be transformed into carboxylic acids or amides through hydrolysis reactions, which can be catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis: In the presence of dilute mineral acids (e.g., HCl, H₂SO₄) and heat, nitriles undergo hydrolysis. The process typically involves the protonation of the nitrile nitrogen, increasing the electrophilicity of the carbon atom, followed by nucleophilic attack by water. This leads to an intermediate imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylic acid and an ammonium (B1175870) salt libretexts.orgchemguide.co.uk.

Base-Catalyzed Hydrolysis: Under alkaline conditions, the nitrile is heated with a strong base (e.g., NaOH, KOH). The hydroxide (B78521) ion acts as a nucleophile, attacking the nitrile carbon. This leads to an intermediate imine anion, which is protonated by water to form a hydroxy imine. This hydroxy imine then tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions yields the carboxylate salt and ammonia (B1221849) chemguide.co.uklibretexts.org. If the free carboxylic acid is desired, the reaction mixture must be acidified in a separate step.

Amide Formation: Amides are intermediates in the hydrolysis of nitriles and can sometimes be isolated under milder conditions or with specific reagents, although complete hydrolysis to carboxylic acids is more commonly reported libretexts.orglibretexts.orglibretexts.org.

Table 2: Hydrolysis of Nitriles to Carboxylic Acids/Salts

| Conditions | Product Type | Mechanism Notes |

| Acidic Aqueous Solution | Carboxylic Acid | Protonation of nitrile, water attack, intermediate amide, then carboxylic acid. Forms ammonium salt as a byproduct. |

| Basic Aqueous Solution | Carboxylate Salt | Hydroxide attack, imine anion formation, tautomerization to amide, then carboxylate and ammonia. Acidification yields the carboxylic acid. |

Chemo- and Regioselective Transformations of this compound

The presence of both an alkene and a nitrile group in this compound allows for selective functionalization, exploiting the differential reactivity of these groups.

The terminal alkene in this compound is susceptible to a range of reactions, often without affecting the nitrile group, which is generally less reactive towards electrophilic additions or oxidations.

Selective Hydrogenation: The alkene can be selectively hydrogenated to form dodecanenitrile (B1212230), leaving the nitrile functional group intact, by employing specific catalytic hydrogenation conditions youtube.com.

Oxidation: The terminal double bond can undergo oxidation reactions such as epoxidation, dihydroxylation, or ozonolysis. For example, similar unsaturated compounds like 11-dodecenoic acid can be oxidized at the double bond to yield dicarboxylic acids .

Halogenation: Electrophilic addition of halogens (e.g., Br₂, Cl₂) across the double bond is a characteristic reaction of alkenes, leading to vicinal dihalides .

Isomerization: Terminal alkenes can be isomerized to internal alkenes, often with a preference for the Z-isomer, using transition metal catalysts acs.org. This process could potentially be applied to this compound to alter the position and stereochemistry of the double bond.

The ability to selectively transform one functional group while preserving the other is a cornerstone of synthetic strategy. For this compound, this differential reactivity can be exploited by careful selection of reagents and reaction conditions:

Nitrile Reduction, Alkene Preserved: Reagents like LiAlH₄ or NaBH₄/CoCl₂ can reduce the nitrile to an amine, leaving the alkene untouched youtube.com.

Alkene Reduction, Nitrile Preserved: Specific catalytic hydrogenation catalysts can selectively reduce the terminal alkene to an alkane, yielding dodecanenitrile youtube.com.

Nitrile Hydrolysis: Acidic or basic hydrolysis conditions primarily target the nitrile group, converting it to a carboxylic acid or carboxylate salt, respectively, while the alkene generally remains unaffected under these conditions.

While this compound itself is achiral, stereoselective transformations can be employed to introduce chirality into the molecule.

Alkene Functionalization: Stereoselective reactions can be applied to the terminal alkene to create new chiral centers. Methods such as Sharpless asymmetric dihydroxylation (AD) or Sharpless asymmetric epoxidation (AE) can introduce hydroxyl groups or epoxides with high enantioselectivity at the C11 and C12 positions researchgate.net. Asymmetric hydroboration-oxidation can also lead to stereodefined alcohols.

Nitrile Reduction: The reduction of nitriles proceeds via imine intermediates. If these imines are formed from chiral precursors or are subjected to enantioselective reduction conditions (e.g., using chiral catalysts with hydride sources), stereodefined amines can be obtained nih.govnih.gov. However, direct asymmetric reduction of the nitrile in this compound would require the formation of a chiral imine intermediate.

The versatile reactivity of this compound, stemming from its dual functionality, makes it a valuable building block for the synthesis of complex organic molecules, with its alkene and nitrile groups offering distinct avenues for chemical modification.

Catalysis in the Synthesis and Transformations of Dodec 11 Enenitrile

Homogeneous Catalysis in Dodec-11-enenitrile Chemistry

Homogeneous catalysis, employing soluble metal complexes, provides precise control over reaction selectivity and offers deep mechanistic insights. These systems are particularly valuable for complex transformations involving delicate functional groups.

Transition Metal Catalysis for Alkene Transformations (e.g., Olefin Polymerization and Copolymerization of Polar Monomers)

Transition metal complexes are widely employed for the polymerization and copolymerization of olefins. While specific polymerization data for this compound is not extensively detailed in the provided search results, the principles apply to unsaturated monomers. Polar monomers, such as nitriles, can be challenging to copolymerize with olefins due to potential catalyst poisoning or side reactions. However, advancements in catalyst design, particularly with palladium and nickel complexes, have shown promise in accommodating polar functionalities. For instance, palladium catalysts, especially those with diimine ligands, have demonstrated the ability to copolymerize ethylene (B1197577) with various polar monomers, including acrylates and acrylonitrile (B1666552), producing copolymers with controlled incorporation rates and molecular weights mdpi.com. Nickel catalysts, while historically more limited with polar monomers, are also being developed with specialized ligands to improve tolerance and performance in such copolymerizations mdpi.commdpi.com. This compound, as an unsaturated nitrile, could potentially be incorporated into polymer chains using similar catalytic systems, though its specific behavior would depend on the catalyst's affinity for both the alkene and nitrile functionalities.

Catalysts for Nitrile Functionalization (e.g., Hydration, Hydrogenation)

The nitrile group in this compound can be selectively functionalized through hydration to amides or hydrogenation to amines.

Nitrile Hydration: Homogeneous catalysts, particularly those based on transition metals like ruthenium, rhodium, and platinum, are effective for the selective hydration of nitriles to amides, often under mild conditions organic-chemistry.orgmdpi.comorgsyn.org. For example, ruthenium hydroxide (B78521) supported on alumina (B75360) has shown high activity and selectivity for nitrile hydration in water organic-chemistry.org. Rhodium(I)-N-heterocyclic carbene complexes have also demonstrated excellent catalytic activity in the hydration of aromatic nitriles in water/2-propanol mixtures, operating efficiently in air mdpi.com. Platinum-based catalysts, such as the Ghaffar-Parkins catalyst, are also known for their high activity and chemoselectivity in nitrile hydration under mild conditions orgsyn.org.

Nitrile Hydrogenation: The hydrogenation of nitriles to primary amines is a crucial transformation. Homogeneous catalysts, including those based on iridium, rhodium, ruthenium, and rhenium, are known for their good activity and selectivity in this reaction nih.gov. Iron pincer complexes have also emerged as effective homogeneous catalysts for the selective hydrogenation of various nitriles, including those with α,β-unsaturation, demonstrating good functional group tolerance nih.gov.

Mechanistic Insights into Homogeneously Catalyzed Reactions of this compound

Understanding the mechanisms of these homogeneous reactions is key to optimizing catalyst design and reaction conditions. For nitrile hydration, mechanisms often involve the coordination of the nitrile to the metal center, followed by nucleophilic attack by water or a metal-bound hydroxide, leading to amide formation organic-chemistry.orgcsic.es. In nitrile hydrogenation, proposed mechanisms typically involve the activation of H₂ by the metal catalyst, followed by migratory insertion of the nitrile into the metal-hydride bond, and subsequent reductive elimination to form the amine product nih.govresearchgate.net. Detailed mechanistic studies, including kinetic analyses and computational modeling, help elucidate the role of ligands, solvent, and reaction parameters in controlling selectivity and activity rsc.orgconicet.gov.arrsc.org.

Heterogeneous Catalysis in this compound Processes

Heterogeneous catalysis, utilizing solid catalysts, offers advantages in terms of catalyst separation, recovery, and suitability for continuous flow processes.

Solid Catalysts for Hydrogenation and Dehydrogenation Relevant to this compound Intermediates

Heterogeneous catalysts are extensively used for the hydrogenation of unsaturated compounds. For nitriles, solid catalysts such as supported nickel, cobalt, copper, and ruthenium are commonly employed for hydrogenation to amines conicet.gov.arbme.huosti.gov. For instance, copper supported on silica (B1680970) (Cu/SiO₂) has shown selectivity in the hydrogenation of cinnamonitrile (B126248) to cinnamylamine (B1233655) conicet.gov.ar. Nickel and cobalt catalysts, often supported on alumina or silica, are also widely used for nitrile hydrogenation, with conditions like temperature, pressure, and the presence of promoters (e.g., manganese) influencing selectivity towards primary amines bme.hugoogle.com.

While dehydrogenation is not explicitly detailed for this compound in the provided results, it is a general catalytic process involving the removal of hydrogen, often catalyzed by supported metals like platinum or nickel, and is crucial in various industrial applications rsc.orgrsc.org.

Supported Catalysts for Continuous Flow Synthesis

The development of continuous flow processes using supported catalysts is a significant trend in chemical synthesis, offering enhanced efficiency, safety, and scalability helgroup.combeilstein-journals.orgrsc.org. Supported catalysts, such as metals dispersed on materials like alumina, carbon, or zeolites, are well-suited for packed-bed reactors used in flow chemistry beilstein-journals.orgrsc.orgunimi.it. These systems allow for precise control of reaction parameters like temperature, pressure, and residence time, leading to optimized yields and selectivities. For example, metal-organic frameworks (MOFs) immobilized on polymer-based spherical activated carbon supports have been demonstrated for continuous flow heterogeneous catalysis, showing mechanical robustness for packed-bed reactors rsc.org. The application of such supported catalysts in continuous flow systems could be highly beneficial for transformations involving this compound, enabling efficient and scalable production of its derivatives.

Advanced Synthetic Applications and Derivatization of Dodec 11 Enenitrile

Dodec-11-enenitrile as a Building Block for Complex Organic Molecules

The presence of a terminal double bond and a nitrile group makes this compound a valuable synthon for constructing more elaborate chemical structures. These functionalities can be selectively manipulated through various organic reactions.

Synthesis of Long-Chain Aliphatic Compounds with Defined Functionality

The terminal alkene in this compound can undergo reactions such as hydroboration-oxidation to yield primary alcohols, or epoxidation followed by ring-opening, introducing hydroxyl groups at the terminal position of a saturated nitrile. Conversely, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations allow for the synthesis of long-chain aliphatic compounds with precise functional group placement. For instance, reactions at the alkene can extend the carbon chain or introduce oxygen-containing functionalities, while modifications at the nitrile group can introduce nitrogen-containing moieties or carbonyls, leading to diverse aliphatic structures with tailored properties. cymitquimica.combldpharm.comlookchem.comchemspider.com

Preparation of Intermediates for Advanced Chemical Systems

This compound can be converted into key intermediates for advanced chemical systems, including pharmaceuticals, agrochemicals, and materials science. For example, the nitrile group can be transformed into an amide or an amine, which are common functionalities in biologically active molecules. The alkene can be functionalized via olefin metathesis or epoxidation to create precursors for complex natural products or specialty materials. The molecule's long hydrocarbon chain also contributes to lipophilicity, which can be advantageous in drug delivery systems or as components in supramolecular chemistry. cymitquimica.comacints.com

Functional Polymers and Materials Derived from this compound

The ability of this compound to participate in polymerization reactions, either as a monomer or a comonomer, opens avenues for creating functional polymers with unique properties.

Copolymerization of this compound with Non-polar and Polar Olefins

The direct copolymerization of olefins with polar monomers, such as nitriles, has been a significant area of research in polymer chemistry. While direct coordination-insertion polymerization of long-chain alpha-olefins with polar comonomers like nitriles can be challenging due to catalyst poisoning or side reactions, advancements in catalyst design, particularly with late transition metal catalysts (e.g., nickel and palladium complexes), have enabled the incorporation of polar functional groups into polyolefin backbones. google.comnih.govresearchgate.netmdpi.com These catalysts can facilitate the copolymerization of ethylene (B1197577) and other non-polar olefins with monomers containing nitrile functionalities, leading to polyolefins with enhanced properties such as improved adhesion, dyeability, and compatibility. researchgate.netnih.gov Research into these systems aims to achieve controlled comonomer incorporation and precise control over polymer architecture. google.comnih.govresearchgate.netmdpi.comnih.gov

Preparation of Specialty Monomers from this compound

This compound itself can be chemically modified to yield novel specialty monomers. For instance, reactions at the terminal alkene could introduce polymerizable groups like acrylates or methacrylates, creating monomers with pendant nitrile functionalities. Alternatively, the nitrile group could be converted into functionalities that enable different polymerization mechanisms, such as free-radical or condensation polymerizations. These derived monomers can then be used to synthesize polymers with specific properties tailored for advanced applications. teckrez.comgelest.com

Development of Novel Polymeric Materials with Nitrile- or Alkene-Derived Functionalities

Polymers incorporating this compound or its derivatives can exhibit a range of desirable properties stemming from the nitrile and alkene moieties. The nitrile group can enhance polarity, improve solvent resistance, and serve as a site for post-polymerization modification, such as crosslinking or grafting. researchgate.netmdpi.com The alkene functionality, if retained in the polymer backbone or as a pendant group, can be utilized for crosslinking via radical mechanisms (e.g., thiol-ene reactions) or other addition reactions, leading to thermoset materials or networks with tunable mechanical properties. beilstein-journals.orga-star.edu.sg These functional polymers find applications in areas such as advanced coatings, adhesives, and materials for electronics or energy storage. researchgate.netnih.govmdpi.coma-star.edu.sgempa.ch

Compound List

this compound

Analytical and Spectroscopic Characterization in Dodec 11 Enenitrile Research

Spectroscopic Methods for Reaction Monitoring and Mechanistic Elucidation

In situ spectroscopic monitoring provides real-time data on the concentration of reactants, intermediates, and products, offering deep insights into reaction kinetics and mechanisms without the need for offline sampling. mt.comwiley.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of Dodec-11-enenitrile. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the terminal vinyl protons (=CH₂ and -CH=), the protons alpha to the nitrile group (-CH₂-CN), and the long aliphatic chain protons (-CH₂-) would be observed. The chemical shifts, signal multiplicities (splitting patterns), and integration values are used to confirm the connectivity of the molecule.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. udel.edu Characteristic signals for the nitrile carbon (-C≡N), the two alkene carbons (-CH=CH₂), and the various methylene (B1212753) (-CH₂) carbons of the alkyl chain provide definitive structural confirmation. careerendeavour.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges. Actual experimental values may vary depending on solvent and other conditions.)

¹H NMR (Proton)| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-11 (CH =CH₂) | 5.75 - 5.85 | ddt | 1H |

| H-12 (=CH ₂) | 4.90 - 5.05 | m | 2H |

| H-2 (-CH ₂-CN) | 2.30 - 2.40 | t | 2H |

| H-10 (-CH ₂-CH=) | 2.00 - 2.10 | q | 2H |

| H-3 (-CH₂-CH ₂-CN) | 1.60 - 1.70 | p | 2H |

¹³C NMR (Carbon)

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-C ≡N) | 119 - 121 |

| C-11 (-C H=CH₂) | 138 - 140 |

| C-12 (=C H₂) | 114 - 115 |

| C-10 (-C H₂-CH=) | 33 - 35 |

| C-2 (-C H₂-CN) | 16 - 18 |

Infrared (IR) and Raman spectroscopy are essential for identifying functional groups and monitoring their transformations during a chemical reaction. acs.org For this compound, these techniques are particularly useful for confirming the presence of the key nitrile (-C≡N) and terminal alkene (-C=CH₂) moieties.

The IR spectrum of this compound is characterized by several key absorption bands:

Nitrile (C≡N) stretch: A sharp, medium-intensity band appears in the region of 2260–2200 cm⁻¹. ksu.edu.sa The presence of this band is a clear indicator of the nitrile functional group. youtube.com

Alkene (=C-H) stretch: A band appears just above 3000 cm⁻¹, typically around 3080 cm⁻¹, which is characteristic of C-H bonds on sp²-hybridized carbons. utdallas.edu

Alkene (C=C) stretch: An absorption in the 1680-1640 cm⁻¹ region signifies the carbon-carbon double bond stretch. libretexts.org

Alkane (C-H) stretch: Strong absorptions are observed in the 3000–2850 cm⁻¹ range, corresponding to the C-H bonds of the long methylene chain. wpmucdn.com

During synthesis, in situ IR spectroscopy can monitor the reaction by tracking the disappearance of a reactant's characteristic peak (e.g., an O-H stretch of an alcohol precursor) and the simultaneous appearance of the product's nitrile (≈2250 cm⁻¹) and alkene (≈1640 cm⁻¹, ≈3080 cm⁻¹) bands. rsc.org This provides real-time information on conversion and endpoint. youtube.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N Stretch | 2260 - 2200 | Medium, Sharp |

| Alkene | =C-H Stretch | 3100 - 3000 | Medium |

| Alkene | C=C Stretch | 1680 - 1640 | Medium |

| Alkene | =C-H Bend (out-of-plane) | 1000 - 650 | Strong |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₂H₂₁N), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺).

Under electron ionization (EI), aliphatic nitriles undergo characteristic fragmentation. While the molecular ion peak may be weak or absent, several key fragments help in identification. whitman.edu A common feature is the loss of a hydrogen atom from the carbon alpha to the nitrile group, resulting in a prominent [M-1]⁺ peak. whitman.edu Long-chain nitriles often exhibit a characteristic peak at m/z 41 due to a McLafferty rearrangement. youtube.com Another unique peak at m/z 97 can be characteristic for straight-chain nitriles with seven or more carbons. whitman.edu Analysis of these fragments allows for confirmation of the structure and identification of impurities. researchgate.net

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 179 | [C₁₂H₂₁N]⁺˙ | Molecular Ion |

| 178 | [C₁₂H₂₀N]⁺ | Loss of H· from C2 (α-cleavage) |

| 97 | [C₆H₁₁N]⁺ | Cleavage of the alkyl chain |

Chromatographic Techniques for Separation and Purity Assessment in Research Studies

Chromatography is the primary method for separating this compound from unreacted starting materials, byproducts, and other impurities, as well as for assessing the purity of the final product.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is well-suited for the analysis of volatile and thermally stable compounds like this compound. oup.comacs.org In a typical GC analysis, the reaction mixture is injected into the instrument, where components are separated based on their boiling points and interactions with the stationary phase of the column. The retention time is used to identify components, while the peak area provides quantitative information about their relative amounts, allowing for the calculation of product yield and purity. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful technique for analyzing reaction mixtures, particularly for less volatile compounds or as an alternative to GC. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is commonly employed. researchgate.net Components are separated based on their polarity. A UV detector can be used if the compounds possess a chromophore, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be employed.

Table 4: Exemplary Chromatographic Conditions for this compound Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| GC | Capillary, e.g., DB-5 (nonpolar) | Helium or Hydrogen | FID or MS |

| HPLC | Reversed-Phase, e.g., C18 | Gradient of Acetonitrile/Water | UV (at low λ), ELSD, or MS |

When a high-purity sample of this compound is required for further studies, preparative chromatography is the method of choice. welch-us.comed.gov This technique operates on the same principles as analytical chromatography but uses larger columns and higher flow rates to handle larger quantities of material. interchim.com

Preparative HPLC is particularly effective for isolating this compound from closely related impurities. rssl.comnih.gov An analytical HPLC method is first developed and optimized for the best separation. This method is then scaled up by increasing the column diameter and adjusting the flow rate and sample load. interchim.com Fractions of the eluent are collected as they exit the column, and those containing the pure product are combined. The solvent is then removed, typically by rotary evaporation, to yield the purified this compound.

Computational and Theoretical Investigations of Dodec 11 Enenitrile Chemistry

Quantum Chemical Calculations on Dodec-11-enenitrile Reactivity and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental aspects of a molecule's behavior. scienceopen.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictates its reactivity and stability. scienceopen.com

The chemical character of this compound is defined by its two functional groups: the carbon-carbon double bond (alkene) and the carbon-nitrogen triple bond (nitrile). Quantum chemical calculations can provide a detailed picture of the electron distribution within these moieties.

The nitrile group is characterized by a short, polarized triple bond, making it a versatile chemical entity. nih.gov The nitrogen atom is more electronegative than the carbon, leading to a significant dipole moment where the nitrogen has a partial negative charge and the carbon has a partial positive charge. This polarity allows the nitrile group to participate in various interactions, including polar interactions and hydrogen bonding. nih.gov The alkene group, a terminal double bond, is a region of high electron density, making it susceptible to electrophilic attack.

Electronic structure analysis involves calculating key properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges. The MEP map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would show a negative potential around the nitrogen atom of the nitrile group and above and below the plane of the double bond, indicating sites for electrophilic attack. The LUMO is often localized around the antibonding orbitals of the functional groups, indicating where nucleophilic attack is likely to occur.

Table 1: Illustrative Calculated Electronic Properties of this compound Functional Groups

| Functional Group | Property | Calculated Value (Illustrative) | Implication |

| Alkene (C=C) | HOMO Energy | -6.5 eV | Site of electrophilic attack |

| LUMO Energy | +1.2 eV | Site of nucleophilic attack (less favorable) | |

| Mulliken Charge on C11 | -0.15 e | Electron-rich carbon | |

| Mulliken Charge on C12 | -0.20 e | Electron-rich carbon | |

| Nitrile (C≡N) | HOMO Energy | -7.8 eV | Less reactive towards electrophiles than alkene |

| LUMO Energy | -0.5 eV | Site of nucleophilic attack on carbon | |

| Mulliken Charge on C1 | +0.18 e | Electrophilic carbon | |

| Mulliken Charge on N | -0.25 e | Nucleophilic and H-bond accepting nitrogen |

A significant application of quantum chemistry is the mapping of potential energy surfaces (PES) for chemical reactions. scienceopen.comscienceopen.com By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the feasibility and mechanism of a reaction. scienceopen.com For this compound, this could involve modeling reactions such as:

Electrophilic addition to the alkene double bond.

Nucleophilic addition to the nitrile carbon. nih.gov

Cycloaddition reactions involving the alkene.

Hydrolysis of the nitrile group to form a carboxylic acid or amide.

DFT calculations can determine the activation energies for these pathways, providing insights into reaction kinetics. mdpi.com For example, by modeling the reaction of this compound with an electrophile like H+, computations can identify the transition state structure and its associated energy barrier, thus predicting the reaction rate. This predictive capability is crucial for designing synthetic strategies and understanding reaction outcomes. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.comfraserlab.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational dynamics and intermolecular interactions. fraserlab.com

For a long-chain molecule like this compound, there are numerous possible conformations due to the rotation around single bonds. MD simulations can explore this conformational landscape to identify the most stable, low-energy structures. nih.gov This is important as the molecule's shape can influence its reactivity and physical properties. The simulation can reveal how the flexible alkyl chain might fold, potentially bringing the terminal alkene and the nitrile group into proximity, which could allow for intramolecular reactions under certain conditions.

Furthermore, MD simulations are excellent for studying how this compound interacts with other molecules, such as solvents or reactants. researchgate.net By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can analyze the solvation structure and calculate properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from a specific atom in this compound. nih.gov These simulations can shed light on hydrogen bonding involving the nitrile group and non-polar interactions with the alkyl chain. researchgate.netmdpi.com

Application of Machine Learning and AI in Predicting this compound Reactivity and Catalyst Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. joaiar.org These technologies can analyze vast datasets to identify complex patterns and build predictive models, accelerating the discovery and design process. joaiar.orgnih.gov

For this compound, ML models can be trained on databases of known reactions for unsaturated nitriles to predict its reactivity under various conditions. cmu.edurjptonline.orgnih.gov By using molecular descriptors (features that encode structural and electronic information), these models can forecast reaction outcomes, yields, or the site of metabolism without the need for expensive quantum chemical calculations for every new reaction. chemrxiv.orgnih.gov

Table 2: Hypothetical Application of ML in Catalyst Screening for this compound Synthesis via Olefin Metathesis

| Catalyst Candidate | Molecular Descriptors (Input) | Predicted Yield (%) (ML Output) | Predicted Selectivity (%) (ML Output) | Rank |

| Catalyst A (Standard) | Steric hindrance: low; Electronic effects: moderate | 85 | 92 | 3 |

| Catalyst B (Novel Design 1) | Steric hindrance: high; Electronic effects: strong | 72 | 88 | 4 |

| Catalyst C (Novel Design 2) | Steric hindrance: moderate; Electronic effects: strong | 94 | 98 | 1 |

| Catalyst D (Novel Design 3) | Steric hindrance: low; Electronic effects: weak | 91 | 95 | 2 |

In Silico Screening for Novel Synthetic Routes to this compound and its Derivatives

In silico screening uses computational methods to search for and evaluate new synthetic pathways or novel molecules with desired properties. chemmethod.comresearchgate.net For this compound, this can involve retrosynthetic analysis software, which suggests potential disconnections and precursor molecules based on known chemical reactions.

Databases of chemical reactions can be computationally searched to identify alternative methods for synthesizing the this compound backbone or for introducing the nitrile and alkene functionalities. For example, instead of starting with a 12-carbon chain, an in silico approach might identify a more efficient route involving the coupling of two smaller fragments, catalyzed by a transition metal.

Furthermore, this methodology is powerful for designing derivatives of this compound. Virtual libraries of related compounds can be generated by computationally modifying the parent structure. These virtual compounds can then be screened for specific properties, such as improved reactivity in a subsequent reaction or better binding affinity to a biological target, guiding future synthetic efforts.

Future Directions and Research Gaps in Dodec 11 Enenitrile Chemistry

Exploration of Novel and Highly Efficient Synthetic Pathways for Dodec-11-enenitrile

The development of efficient and selective methods for the synthesis of this compound is paramount for its broader application. Current synthetic strategies, while viable, often face challenges in terms of atom economy, catalyst efficiency, and stereoselectivity. Future research should focus on addressing these limitations.

One promising avenue is the advancement of hydrocyanation reactions involving terminal alkenes. While nickel-catalyzed hydrocyanation is an established industrial process, its application to long-chain alkenes like 1,11-dodecadiene requires further optimization to improve regioselectivity and catalyst longevity. rsc.orgresearchgate.net The development of novel ligand systems for nickel or other transition metal catalysts could lead to higher yields and selectivity for the desired terminal nitrile. acs.org Furthermore, exploring safer cyanide sources to replace the highly toxic hydrogen cyanide gas is a critical area for investigation. acs.org

Cross-metathesis offers another powerful tool for the synthesis of unsaturated nitriles. nih.gov The reaction of a terminal alkene with acrylonitrile (B1666552), for instance, can provide a direct route to the desired product. researchgate.netstrategian.com However, challenges such as catalyst deactivation and control of stereoselectivity (E/Z isomerism) need to be addressed. nih.gov Future research could focus on designing more robust and selective metathesis catalysts, particularly those based on molybdenum and ruthenium, that can tolerate the nitrile functionality and provide high Z-selectivity. nih.govresearchgate.net

| Synthetic Pathway | Potential Advantages | Key Research Gaps |

| Hydrocyanation | Atom economical | Development of highly regioselective catalysts for long-chain alkenes, discovery of safer cyanide surrogates. |

| Cross-Metathesis | Modular and versatile | Design of catalysts with high Z-selectivity and tolerance to nitrile groups, minimizing homocoupling side reactions. |

| Oxidative Cyanation | Direct functionalization of C-H bonds | Improving selectivity for terminal functionalization, development of more sustainable oxidizing agents. |

Development of Next-Generation Catalytic Systems for Selective Transformations of this compound

The presence of two distinct reactive sites in this compound—the terminal alkene and the nitrile—opens up a vast landscape for selective catalytic transformations. The development of next-generation catalytic systems that can chemoselectively target one functional group while leaving the other intact is a significant research challenge.

Selective Alkene Functionalization:

Hydroformylation: The conversion of the terminal alkene to an aldehyde via hydroformylation presents an opportunity to create valuable bifunctional molecules. rug.nlrsc.org Research into rhodium and cobalt catalysts with tailored phosphine ligands could enable high regioselectivity for the linear aldehyde, a precursor to long-chain amino alcohols and other important intermediates. rug.nlrsc.org

Cycloaddition Reactions: The alkene moiety can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic architectures. wikipedia.orgmasterorganicchemistry.com The nitrile group, being electron-withdrawing, can activate the dienophile for [4+2] cycloadditions. masterorganicchemistry.com Future work could explore the use of Lewis acid catalysts to enhance the reactivity and stereoselectivity of these transformations. Additionally, 1,3-dipolar cycloadditions with nitrile oxides offer a route to isoxazolines, which are valuable heterocyclic building blocks. researchgate.netmdpi.com

Selective Nitrile Functionalization:

Hydrogenation and Reduction: The selective reduction of the nitrile group to a primary amine without affecting the double bond is a key transformation. Ruthenium-based catalysts have shown promise in the selective hydrogenation of nitriles. semanticscholar.orgacs.orgrsc.org Further development of chemoselective catalysts is needed to achieve high yields and avoid concomitant alkene reduction.

Tandem Reactions: The development of catalytic systems that can mediate tandem reactions involving both the nitrile and alkene functionalities is a highly desirable goal. For example, a tandem hydroformylation-amination sequence could provide a direct route to long-chain amino alcohols. nih.govorganic-chemistry.org

| Transformation | Catalytic System | Desired Selectivity | Future Research Focus |

| Hydroformylation | Rhodium/Phosphine Complexes | High linear-to-branched aldehyde ratio | Ligand design for enhanced regioselectivity and catalyst recyclability. |

| Diels-Alder Reaction | Lewis Acids | High endo/exo and facial selectivity | Development of chiral catalysts for asymmetric cycloadditions. |

| Nitrile Hydrogenation | Ruthenium Pincer Complexes | Chemoselective reduction of nitrile over alkene | Catalyst design for milder reaction conditions and improved substrate scope. |

| 1,3-Dipolar Cycloaddition | in situ generated nitrile oxides | Regio- and stereoselective formation of isoxazolines | Exploration of catalytic and asymmetric variants of the reaction. |

Integration of this compound into Advanced Materials Science and Engineering

The unique molecular structure of this compound makes it an attractive monomer for the synthesis of functional polymers and advanced materials. The long aliphatic chain can impart flexibility and hydrophobicity, while the polar nitrile group can enhance properties such as thermal stability and chemical resistance.

The incorporation of this compound into polymers could lead to materials with tunable properties. For example, copolymerization with other monomers could yield polymers with controlled glass transition temperatures and mechanical properties. The nitrile group can also serve as a handle for post-polymerization modification, allowing for the introduction of other functional groups.

A particularly exciting area of research is the development of stimuli-responsive polymers . researchgate.netnih.govyoutube.comrsc.orgmdpi.com The nitrile group can participate in dynamic covalent chemistry or be transformed into other functional groups that are responsive to stimuli such as pH, temperature, or light. This could enable the creation of "smart" materials for applications in drug delivery, sensors, and self-healing coatings.

| Material Class | Potential Properties | Research Gaps |

| Functional Copolymers | Tunable thermal and mechanical properties | Understanding the effect of this compound incorporation on polymer morphology and performance. |

| Stimuli-Responsive Materials | "Smart" materials with switchable properties | Design of synthetic routes to incorporate this compound into stimuli-responsive polymer architectures. |

| Polymer Brushes and Coatings | Modified surface properties (e.g., hydrophobicity, lubricity) | Development of controlled polymerization techniques for grafting this compound from surfaces. |

Emerging Interdisciplinary Research at the Interface of this compound Chemistry and Other Fields (excluding biological/medical)

The versatility of this compound extends beyond traditional organic chemistry and materials science, offering opportunities for interdisciplinary research.

In the field of tribology , long-chain aliphatic molecules are often used as lubricant additives. mdpi.comgoogle.comgoogle.comresearchgate.netresearchgate.net The polar nitrile head group of this compound could promote strong adsorption to metal surfaces, while the long hydrocarbon tail could provide a lubricating film. Research in this area would involve synthesizing derivatives of this compound and evaluating their performance as friction modifiers and anti-wear agents in various base oils.

Another potential area of interdisciplinary research is in organic electronics . Nitrile-containing organic molecules have been investigated for their electronic properties. acs.org The combination of a long alkyl chain for solubility and processability with the electronically active nitrile group could make derivatives of this compound interesting candidates for components in organic field-effect transistors (OFETs) or other electronic devices. This would require collaboration between synthetic chemists and materials physicists to design, synthesize, and characterize novel organic electronic materials.

Q & A

Basic: What analytical methods are recommended to determine the purity of Dodec-11-enenitrile following synthesis?

To assess purity, employ gas chromatography-mass spectrometry (GC-MS) coupled with nuclear magnetic resonance (NMR) spectroscopy . GC-MS quantifies volatile impurities, while NMR identifies structural anomalies. Calibrate instruments using certified reference materials from databases like NIST Chemistry WebBook for spectral validation . Document retention times, integration values, and chemical shift assignments systematically, as outlined in experimental protocols for reproducibility .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Prioritize Fourier-transform infrared spectroscopy (FTIR) to confirm nitrile (-C≡N) and alkene (C=C) functional groups. Pair with ¹³C NMR to resolve carbon environments, particularly the unsaturated positions. Cross-reference spectral data with computational predictions (e.g., density functional theory) and primary literature to validate assignments . For unresolved peaks, conduct deuterated solvent experiments to isolate solvent interference .

Advanced: How can researchers optimize this compound synthesis using design of experiments (DOE)?

Implement a factorial design to evaluate variables like catalyst loading, temperature, and reaction time. Define response variables (e.g., yield, selectivity) and use ANOVA to identify significant factors . Conduct trial experiments to establish baseline conditions and avoid overparameterization. Document raw data in appendices, with processed results (e.g., Pareto charts, interaction plots) in the main text to highlight optimization pathways .

Advanced: What methodologies resolve contradictions in spectral data interpretation for this compound?

Adopt a multi-technique validation approach :

Compare experimental spectra with computational simulations (e.g., NMR prediction software).

Replicate analyses under standardized conditions to rule out instrumentation drift .

Perform sensitivity analyses to assess the impact of outlier removal or data transformation .

Contradictions arising from solvent effects or tautomerism require controlled variable testing (e.g., temperature-dependent NMR) .

Basic: How should researchers evaluate this compound’s stability under varying experimental conditions?

Design accelerated stability studies under stressors like heat, light, and humidity. Use HPLC to monitor degradation products and kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life. Include negative controls and triplicate runs to distinguish environmental effects from experimental error . Publish raw degradation rates and confidence intervals to enhance reproducibility .

Advanced: What experimental strategies elucidate reaction mechanisms involving this compound?

Combine isotopic labeling (e.g., deuterium at the alkene position) with kinetic isotope effect (KIE) studies to track bond cleavage/formation. Use stopped-flow spectroscopy for real-time monitoring of intermediate species. Compare experimental rate constants with computational transition-state models (e.g., Eyring plots) to validate mechanistic hypotheses .

Advanced: How can researchers address data anomalies in this compound’s physicochemical properties?

Replicate experiments to confirm anomalies are not artifacts.

Apply Grubbs’ test to statistically identify outliers .

Cross-check with independent methods (e.g., differential scanning calorimetry for melting point discrepancies).

Review primary literature for analogous compounds to contextualize findings . Document unresolved anomalies as research limitations for future studies .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Refer to NIST Safety Data Sheets for hazard profiles (e.g., nitrile toxicity, flammability). Implement fume hood use, nitrile-compatible gloves, and spill containment kits. Design experiments with minimized scale and automated dispensing systems to reduce exposure . Train personnel in emergency response protocols, including antidote administration (e.g., hydroxocobalamin for cyanide exposure) .

Advanced: How should computational models be validated against experimental data for this compound?

Compare calculated thermodynamic properties (e.g., enthalpy of formation) with experimental calorimetry data.

Validate molecular dynamics simulations using experimental diffusion coefficients (e.g., via NMR diffusometry).

Quantify error margins using root-mean-square deviation (RMSD) analyses and adjust force field parameters iteratively . Publish discrepancies to refine future models .

Basic: What strategies ensure a rigorous literature review for this compound-related research?

Prioritize primary sources from peer-reviewed journals and patents (avoid preprints).

Use databases like SciFinder and Reaxys to filter by synthesis methods or spectral data .

Map contradictions in reported properties (e.g., boiling points) and annotate potential causes (e.g., purification methods) .

Organize findings in comparative tables to highlight knowledge gaps for hypothesis generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.